molecular formula C7H8ClNO2 B14861451 2-(Chloromethyl)-6-methoxypyridin-4-OL

2-(Chloromethyl)-6-methoxypyridin-4-OL

Cat. No.: B14861451
M. Wt: 173.60 g/mol
InChI Key: CEHFZTDVBZYUJZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxypyridin-4-OL is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methoxypyridin-4-OL typically involves the chloromethylation of 6-methoxypyridin-4-OL. One common method includes the reaction of 6-methoxypyridin-4-OL with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of protective groups and subsequent deprotection steps may be employed to improve the selectivity of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-methoxypyridin-4-OL can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products:

    Substitution: Products include 2-(azidomethyl)-6-methoxypyridin-4-OL, 2-(thiocyanatomethyl)-6-methoxypyridin-4-OL.

    Oxidation: Products include 2-(chloromethyl)-6-methoxypyridine-4-carboxaldehyde.

    Reduction: Products include 2-(chloromethyl)-6-methoxypiperidine-4-OL.

Scientific Research Applications

2-(Chloromethyl)-6-methoxypyridin-4-OL has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxypyridin-4-OL involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-6-methoxypyridin-4-OL is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-(chloromethyl)-6-methoxy-1H-pyridin-4-one

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)2-5(4-8)9-7/h2-3H,4H2,1H3,(H,9,10)

InChI Key

CEHFZTDVBZYUJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(N1)CCl

Origin of Product

United States

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